4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine
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Overview
Description
4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a pyrimidine ring, and a dimethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with pyrimidine-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetonitrile: Another related compound with a nitrile group instead of the thiazole and pyrimidine rings.
Uniqueness
What sets 4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-20-12-5-4-10(8-13(12)21-2)11-9-22-15(18-11)19-14-16-6-3-7-17-14/h3-9H,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYXPMDOTWVKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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